(2,6-Difluorophenyl)thiourea
Overview
Description
(2,6-Difluorophenyl)thiourea: is a chemical compound with the molecular formula C7H6F2N2S and a molecular weight of 188.20 g/mol . It is characterized by the presence of two fluorine atoms attached to the benzene ring at positions 2 and 6, and a thiourea group attached to the benzene ring
Scientific Research Applications
(2,6-Difluorophenyl)thiourea: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
Thiourea derivatives, in general, have been known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Biochemical Pathways
Given the broad biological applications of thiourea derivatives, it can be inferred that multiple pathways might be influenced .
Result of Action
The diverse biological applications of thiourea derivatives suggest that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(2,6-Difluorophenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In melanocytes, this compound inhibits melanin synthesis by targeting tyrosinase. This inhibition can lead to reduced pigmentation in these cells. Furthermore, this compound has been observed to influence cell signaling pathways related to oxidative stress, potentially affecting gene expression and cellular metabolism. The compound’s impact on cellular redox states can alter the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity. This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme. Additionally, this compound may modulate the activity of other enzymes involved in oxidative stress responses by interacting with their active sites or regulatory domains. These interactions can lead to changes in gene expression and cellular redox states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of tyrosinase and other enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosinase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s inhibitory effects on tyrosinase plateau at certain concentrations. Toxicity studies in animal models have highlighted the importance of dose optimization to minimize adverse effects while maintaining efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and other oxidoreductases, influencing their activity and modulating metabolic flux. Additionally, this compound may affect the levels of metabolites involved in antioxidant defense mechanisms, thereby impacting cellular redox states. The compound’s metabolism involves oxidation at the sulfur moiety, which is catalyzed by flavin-containing monooxygenases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cellular membranes and accumulate in target tissues. Transporters such as organic anion transporters may facilitate the uptake and distribution of this compound within cells. The compound’s localization and accumulation can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress responses and melanin synthesis. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy. The compound’s localization within subcellular organelles such as the endoplasmic reticulum and mitochondria can further modulate its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)thiourea typically involves the reaction of 2,6-difluorobenzonitrile with thiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
(2,6-Difluorophenyl)thiourea: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may use various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation products may include corresponding oxo derivatives.
Reduction products may include amine derivatives.
Substitution products may include various substituted phenyl derivatives.
Comparison with Similar Compounds
(2,4-Difluorophenyl)thiourea
(2,5-Difluorophenyl)thiourea
(2,3-Difluorophenyl)thiourea
Properties
IUPAC Name |
(2,6-difluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKXPUZILRUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382562 | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-31-5 | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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